molecular formula C5H4Br2N6O4S2 B12672274 3,3'-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) CAS No. 93841-31-7

3,3'-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)

Katalognummer: B12672274
CAS-Nummer: 93841-31-7
Molekulargewicht: 436.1 g/mol
InChI-Schlüssel: OAGYRIWYDSEJQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) is a chemical compound characterized by its unique structure, which includes two 1H-1,2,4-triazole rings connected via a dibromomethylene bridge and sulphonyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) typically involves the reaction of 1H-1,2,4-triazole derivatives with dibromomethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted triazole compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulphonyl groups and triazole rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3’-((Dichloromethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
  • 3,3’-((Dimethylmethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)
  • 3,3’-((Diethylmethylene)bis(sulphonyl))bis(1H-1,2,4-triazole)

Uniqueness

3,3’-((Dibromomethylene)bis(sulphonyl))bis(1H-1,2,4-triazole) is unique due to the presence of dibromomethylene and sulphonyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

93841-31-7

Molekularformel

C5H4Br2N6O4S2

Molekulargewicht

436.1 g/mol

IUPAC-Name

5-[dibromo(1H-1,2,4-triazol-5-ylsulfonyl)methyl]sulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H4Br2N6O4S2/c6-5(7,18(14,15)3-8-1-10-12-3)19(16,17)4-9-2-11-13-4/h1-2H,(H,8,10,12)(H,9,11,13)

InChI-Schlüssel

OAGYRIWYDSEJQT-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=N1)S(=O)(=O)C(S(=O)(=O)C2=NC=NN2)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.